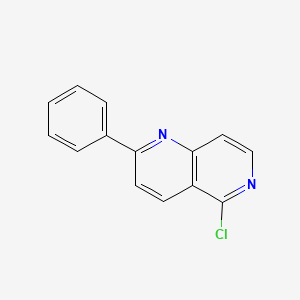

5-Chloro-2-phenyl-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

5-chloro-2-phenyl-1,6-naphthyridine |

InChI |

InChI=1S/C14H9ClN2/c15-14-11-6-7-12(10-4-2-1-3-5-10)17-13(11)8-9-16-14/h1-9H |

InChI Key |

FIZCCZMRHNCKGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-1,6-naphthyridine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with a base like potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-1,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dihydronaphthyridines.

Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, dihydronaphthyridines, and various coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its antimicrobial , antiviral , and anticancer properties. The following table summarizes some notable biological activities associated with 5-Chloro-2-phenyl-1,6-naphthyridine derivatives:

Biological Studies

Research has indicated that this compound can interact with specific molecular targets involved in disease pathways:

- Anticancer Mechanism : Studies suggest that this compound may inhibit enzymes critical for cell proliferation, leading to apoptosis in cancer cells. For instance, certain derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin against breast cancer cell lines .

- Antimicrobial Activity : Recent investigations highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

Material Science

Beyond biological applications, this compound serves as a building block in synthesizing novel materials:

- Catalysts and Sensors : Its unique chemical properties allow it to be utilized in developing new catalytic systems and sensors for detecting various analytes .

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant activity against MCF7 breast cancer cells, with mechanisms linked to G2/M phase cell cycle arrest . This research underscores the potential of this compound as a lead structure in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, derivatives of this compound were tested against ciprofloxacin-resistant strains of bacteria. The findings demonstrated enhanced activity compared to standard treatments, suggesting that modifications to the naphthyridine structure could yield potent new antibiotics .

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

The following table and analysis compare 5-Chloro-2-phenyl-1,6-naphthyridine with structurally or functionally analogous compounds.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Electronic and Steric Effects

- Halogen Substituents: The chlorine atom in this compound facilitates nucleophilic substitution, as seen in its reaction with benzylamine to form amino derivatives . In contrast, the iodine atom in 5-Chloro-8-iodo-1,6-naphthyridine enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in constructing complex molecules . Dual halogenation in 3-Bromo-5-chloro-1,6-naphthyridine introduces steric hindrance and electronic diversity, making it a versatile intermediate for drug discovery .

Ring Modifications

- Saturated Rings: 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine features a partially saturated ring, which reduces aromaticity and alters conformational flexibility. This modification is critical in designing anticoagulants like chlormezanone .

- Fused Benzene Rings :

Functional Group Diversity

- Morpholino Substitution: 5-Methyl-2-morpholino[1,6]naphthyridine introduces a morpholine group, which improves solubility and receptor-binding affinity. Such derivatives are explored as psychoanaleptic agents .

- Thiazinan-Naphthyridine Hybrids: Compounds like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine demonstrate how heterocyclic fusion can impart anti-HIV activity via novel mechanisms .

Pharmacological Potential

- Neurological Disorders : 1,6-Naphthyridine derivatives with oxadiazolyl groups show selective affinity for benzodiazepine receptors, indicating applications in Alzheimer’s disease and dysmnesia .

- Antiviral Activity : Thiazinan-naphthyridine hybrids exhibit anti-HIV activity, though the exact mechanism requires further study .

Biological Activity

5-Chloro-2-phenyl-1,6-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Naphthyridines are nitrogen-containing heterocyclic compounds that have been extensively studied for their pharmacological properties. The introduction of halogen atoms, such as chlorine, and phenyl groups can significantly influence their biological activity. This compound is particularly noted for its potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.

2. Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One effective method includes the use of Grignard reagents to construct the naphthyridine framework. This approach allows for the introduction of diverse substituents at specific positions on the naphthyridine ring, enhancing its biological profile.

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Nucleophilic substitution | Grignard reagent + 4-amino-2-chloronicotinonitrile | Moderate to good |

| 2 | Cyclocondensation | Acidic conditions | High |

3.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives with a chlorophenyl group demonstrate enhanced activity against resistant strains of bacteria.

- Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in bacterial growth.

Case Study : In vitro testing revealed that derivatives of this compound had Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin against Staphylococcus aureus and Escherichia coli .

3.2 Anticancer Activity

Research indicates that this compound has potential anticancer effects through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes.

- Mechanism : By intercalating into DNA, it alters the DNA structure and inhibits replication processes critical for cancer cell proliferation.

Research Findings : In a study involving various cancer cell lines (e.g., HeLa and A549), the compound demonstrated cytotoxic effects with IC50 values in the micromolar range .

3.3 Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines.

Study Insights : In animal models of inflammation, compounds similar to this compound reduced levels of TNF-α and IL-6 significantly .

4. Comparative Analysis with Other Naphthyridine Derivatives

A comparative analysis highlights how this compound stacks up against other naphthyridine derivatives in terms of biological activities.

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Strong |

| Canthinone | High | Moderate | Moderate |

| Aaptamine | Low | High | Low |

5. Conclusion

The compound this compound demonstrates promising biological activities across various therapeutic areas. Its synthesis can be efficiently achieved using modern organic chemistry techniques, paving the way for further exploration in drug development. Continued research is warranted to fully elucidate its mechanisms and optimize its therapeutic potential.

Q & A

Basic Questions

Q. What are the common synthetic routes to introduce substituents like phenyl groups onto the 1,6-naphthyridine core?

- Methodological Answer : The synthesis of 5-Chloro-2-phenyl-1,6-naphthyridine can be inferred from analogous reactions in chloro-substituted naphthyridines. For example, nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are viable. Evidence from 5-chloro-1,6-naphthyridine derivatives shows that methoxy groups can be introduced via reaction with MeONa/MeOH under reflux (80% yield) . Similarly, palladium-catalyzed coupling reactions (e.g., with arylboronic acids) could install phenyl groups at specific positions, as demonstrated in disubstituted naphthyridine scaffolds .

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer : Multi-technique approaches are essential. For example:

- NMR Spectroscopy : 1H and 13C NMR identify substituent positions and ring proton environments.

- X-ray Crystallography : Resolves regiochemistry and confirms stereoelectronic effects, as seen in structurally similar naphthyridines .

- HPLC-MS : Validates purity and molecular weight.

- Elemental Analysis : Confirms stoichiometry. Discrepancies in spectral data (e.g., overlapping signals) may require deuteration or computational modeling (DFT) for resolution .

Q. What are standard purification strategies for chloro-phenyl naphthyridine derivatives?

- Methodological Answer : Purification often involves column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol or DCM/hexane mixtures. Reaction workup may include acid-base extraction to remove unreacted starting materials, as inferred from hydrazinolysis procedures in chloro-naphthyridine derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound?

- Methodological Answer : The electron-withdrawing chlorine at the 5-position activates the ring for SNAr by polarizing the C-Cl bond, while the phenyl group at the 2-position may sterically hinder substitution at adjacent positions. Evidence from 5-chloro-7-methyl-1,6-naphthyridine shows that bulky substituents (e.g., benzylamino) require elevated temperatures (145°C) and inert atmospheres for successful substitution . Computational studies (e.g., electrostatic potential maps) can predict reactive sites .

Q. What mechanistic insights explain contradictory yields in chloro-substituted naphthyridine reactions?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 90% for hydrogenolysis vs. hydrazinolysis/oxidation pathways ) arise from competing reaction pathways or side reactions. Optimization involves:

- Catalyst Screening : Pd/C vs. CuSO4 for indirect hydrogenolysis .

- Solvent Effects : Polar aprotic solvents enhance SNAr kinetics.

- Temperature Control : Higher temperatures may favor decomposition (e.g., ring-opening).

Q. How can regioselectivity be controlled during functionalization of this compound?

- Methodological Answer : Regioselectivity is governed by:

- Electronic Factors : Electron-deficient positions (e.g., para to chlorine) are more reactive in SNAr.

- Directing Groups : Methoxy or amino groups can direct electrophilic substitution.

- Steric Shielding : The 2-phenyl group may block substitution at the 1- or 3-positions. Evidence from 4-chloro-1,6-naphthyridine shows that phenoxy groups form selectively at the 4-position under basic conditions .

Q. What strategies resolve contradictions in spectroscopic data for substituted 1,6-naphthyridines?

- Methodological Answer : Contradictions (e.g., ambiguous NOE effects or coupling constants) are addressed by:

- Variable Temperature NMR : Reduces signal overlap.

- Isotopic Labeling : 15N or 13C labeling clarifies connectivity.

- X-ray Diffraction : Definitively assigns substituent positions, as demonstrated for torsional effects in dihydro-naphthyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.